Sulbenicillin

Description

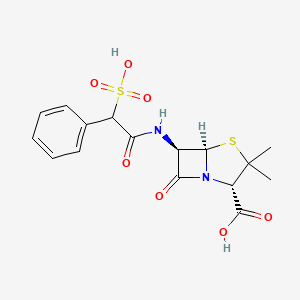

Structure

2D Structure

3D Structure

Properties

CAS No. |

58569-36-1 |

|---|---|

Molecular Formula |

C16H18N2O7S2 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1 |

InChI Key |

JETQIUPBHQNHNZ-OAYJICASSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Sulbenicillin: A Technical Guide to its Discovery, Mechanism, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbenicillin (B1681181), a semi-synthetic penicillin antibiotic, emerged as a significant advancement in the treatment of Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Developed by Takeda Pharmaceutical Company in the early 1970s, its unique chemical structure confers a notable spectrum of activity. This document provides a comprehensive technical overview of this compound, detailing its history, synthesis, mechanism of action, antibacterial spectrum, clinical efficacy, and pharmacokinetic profile. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visualizations of the synthesis pathway, mechanism of action, and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of this important antibiotic.

Discovery and History

This compound, also known as α-sulfobenzylpenicillin, was developed by researchers at Takeda Chemical Industries, Ltd. (now Takeda Pharmaceutical Company) in Japan. The initial patents for its synthesis were filed in the early 1970s.[1] This development was part of a broader effort in the post-World War II era to create semi-synthetic penicillins with an expanded spectrum of activity beyond that of natural penicillins.[1] The primary goal was to address the challenge of infections caused by Gram-negative bacteria, a significant unmet medical need at the time. This compound's introduction provided a valuable therapeutic option, particularly against problematic pathogens like Pseudomonas aeruginosa.

Chemical Synthesis

This compound is a semi-synthetic penicillin, meaning it is produced through the chemical modification of a naturally derived precursor, 6-aminopenicillanic acid (6-APA). The synthesis of this compound sodium involves the acylation of 6-APA with a derivative of α-sulfophenylacetic acid.

Experimental Protocol: Synthesis of this compound Sodium

The following protocol is a representative synthesis method derived from established industrial processes.

Step 1: Activation of α-Sulfophenylacetic Acid

-

α-Sulfophenylacetic acid is reacted with a chloroformate (e.g., ethyl chloroformate) or an acyl chloride (e.g., pivaloyl chloride) in the presence of an organic base (e.g., triethylamine) in an anhydrous organic solvent (e.g., dichloromethane) at a reduced temperature (typically 0-5°C).

-

This reaction forms a highly reactive mixed anhydride (B1165640) intermediate.

Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)

-

In a separate reaction vessel, 6-APA is suspended in an anhydrous organic solvent. To enhance solubility and reactivity, the 6-APA is often protected, for example, through silanization with a reagent like hexamethyldisilazane.

-

The solution containing the activated α-sulfophenylacetic acid (the mixed anhydride) is then added to the 6-APA solution under controlled temperature conditions (e.g., -10°C to 0°C) to initiate the condensation reaction.

-

The reaction mixture is stirred for a specified period to allow for the formation of the this compound acid.

Step 3: Salt Formation and Purification

-

Following the condensation reaction, the reaction mixture is acidified, and the organic phase containing the this compound acid is separated.

-

The this compound acid is then converted to its sodium salt by reacting it with a sodium salt of a weak acid, such as sodium isooctoate, in a suitable solvent system.

-

The resulting this compound sodium is then crystallized from a mixture of solvents (e.g., ethanol/water or water/ethanol/acetone) to yield a high-purity product.

-

The final product is collected by filtration, washed, and dried under vacuum.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This action is primarily achieved through the targeting and inactivation of penicillin-binding proteins (PBPs).

PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, this compound prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective and weakened cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2]

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its most significant clinical utility lies in its effectiveness against Pseudomonas aeruginosa and other challenging Gram-negative pathogens.

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | 200 | 37.5 - 75 | 100 | - | [3] |

| Escherichia coli | 150 | 6.25 | 25 | 1.56 - >100 | [4] |

| Klebsiella pneumoniae | 100 | 12.5 | 50 | 3.13 - >100 | [4] |

| Proteus mirabilis | 50 | 3.13 | 12.5 | 0.78 - 25 | [4] |

| Staphylococcus aureus | 100 | 1.56 | 6.25 | 0.39 - 25 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized in vitro susceptibility testing technique used to determine the MIC of an antibiotic. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound sodium is prepared in a suitable sterile solvent (e.g., sterile distilled water) at a known high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antibiotic concentrations across the wells.

-

Inoculum Preparation: A standardized bacterial suspension is prepared from 3-5 morphologically similar colonies grown on a non-selective agar (B569324) plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, particularly those caused by susceptible Gram-negative organisms.

Summary of Clinical Trial Data

| Indication | Patient Population | Dosage Regimen | Clinical Success Rate | Adverse Events | Reference |

| Pseudomonas aeruginosa Infections | 16 patients | 5g IV, q6h (alone or with carbenicillin) | 87.5% (14/16) | Massive growth of fungi in the urine in some patients (resolved after treatment). No serious side effects observed. | [4] |

| Acute Respiratory Tract Infections | 15 adults | 2g parenteral, bid or tid for at least 7 days | 100% afebrile by day 6 | Well tolerated. | [5] |

| Acute Bronchopulmonary Infections in the Elderly | 30 elderly patients | 4-6g/day IV for up to 20 days | 96.7% (29/30) | One case of a dermal side-effect leading to discontinuation. | [6] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in humans.

Key Pharmacokinetic Parameters

| Parameter | Value (after 4g IV dose) | Reference |

| Mean Serum Concentration (at 1 hr) | 157 ± 25 µg/mL | [7] |

| Mean Serum Half-life (t½) | 70 ± 10 min | [7] |

| Renal Clearance | 95 ± 25 mL/min | [7] |

| Total Urinary Recovery (24 hr) | ~80% of dose | [7] |

| Apparent Volume of Distribution | 19.67 ± 3.24 L | [8] |

| Protein Binding (unbound fraction) | R-epimer: ~1.3-fold > S-epimer | [9] |

Conclusion

This compound remains a significant antibiotic in the history of antimicrobial chemotherapy. Its development marked a crucial step forward in the ability to treat serious Gram-negative infections. This technical guide has provided an in-depth overview of its discovery, synthesis, mechanism of action, and clinical application, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of its fundamental scientific principles. For researchers and drug development professionals, an understanding of the history and properties of this compound can provide valuable insights into the ongoing challenge of antimicrobial resistance and the development of new therapeutic agents.

References

- 1. Cas 28002-18-8,this compound sodium | lookchem [lookchem.com]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulbenicillin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Antimicrobial Activity of a Potent Penicillin Antibiotic

Abstract

Sulbenicillin (B1681181), a semi-synthetic penicillin antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, notably including strains resistant to other penicillins. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and in-vitro antibacterial activity. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts in the field of infectious diseases. All quantitative data has been systematically organized into tables for clarity and comparative analysis. Furthermore, this document includes visualizations of key conceptual frameworks using the DOT language to facilitate a deeper understanding of experimental workflows.

Chemical Structure and Identity

This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1] Its core structure consists of a thiazolidine (B150603) ring fused to a β-lactam ring, a characteristic feature of the penicillin family. The acyl side chain, phenyl(sulfo)acetamido, at the 6-position is crucial for its antibacterial activity and distinguishes it from other penicillins.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| CAS Number | 41744-40-5[1] |

| Molecular Formula | C₁₆H₁₈N₂O₇S₂[1] |

| Molecular Weight | 414.45 g/mol [1] |

| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C[1] |

| InChI | InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1[1] |

Physicochemical Properties

The physicochemical properties of this compound and its commonly used disodium (B8443419) salt are summarized below. The disodium salt form enhances the aqueous solubility of the compound, which is a critical factor for its pharmaceutical formulation and administration.

Table 2: Physicochemical Properties of this compound and its Disodium Salt

| Property | This compound | This compound Disodium Salt |

| Molecular Weight | 414.45 g/mol | 458.42 g/mol |

| Melting Point | Not reported | 195-198 °C (with decomposition) |

| Solubility | Data not available | Very soluble in water; Soluble in methanol; Almost insoluble in n-propanol, acetone, chloroform, benzene, ethyl acetate. |

| pKa (predicted) | 0.28 ± 0.50 | Not applicable |

| Appearance | Data not available | Yellowish-white powder |

Antibacterial Activity

Table 3: In-vitro Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | Generally more active than carbenicillin |

| Staphylococcus aureus (penicillin-resistant strains) | Active |

| Gram-positive bacteria | Potent activity |

| Gram-negative bacteria | Potent activity |

Note: The data presented is qualitative based on available literature. Further targeted studies are required to establish a comprehensive quantitative profile of this compound's antibacterial spectrum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound against bacterial isolates, based on standard broth microdilution methods.

Caption: Workflow for MIC determination of this compound.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in the broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: A 96-well microtiter plate is prepared with each well containing a specific concentration of this compound. The standardized bacterial inoculum is then added to each well. The plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action

As a member of the penicillin class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. This process is critical for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria with their thick peptidoglycan layer.

Caption: Mechanism of action of this compound.

The key steps in this compound's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for the structural integrity of the cell wall.

-

Cell Wall Disruption and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Conclusion

This compound remains a significant antibiotic with demonstrated in-vitro efficacy against a variety of clinically relevant bacteria. This technical guide provides a foundational understanding of its chemical and physical properties, antibacterial activity, and mechanism of action. The provided experimental protocol for MIC determination offers a standardized approach for further investigation of its antimicrobial spectrum. Future research should focus on obtaining comprehensive quantitative data on its antibacterial activity, as well as exploring its pharmacokinetic and pharmacodynamic profiles to optimize its clinical application. The development of visualizations for complex biological pathways and experimental workflows, as demonstrated in this guide, can serve as a valuable tool for researchers in the field.

References

An In-depth Technical Guide on the Core Mechanism of Action of Sulbenicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbenicillin is a semi-synthetic, broad-spectrum antibiotic belonging to the carboxypenicillin class of β-lactam drugs. It exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's antimicrobial activity, with a focus on its interaction with target enzymes and the resultant physiological consequences for bacteria.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound, characteristic of all β-lactam antibiotics, is the inhibition of peptidoglycan synthesis. Peptidoglycan is a vital heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains, which forms a mesh-like sacculus around the bacterial cytoplasmic membrane. This structure provides mechanical strength and counteracts the high internal osmotic pressure of the bacterial cell.

The biosynthesis of peptidoglycan is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. This compound disrupts the final stage of this process, which takes place in the periplasm and involves the cross-linking of the peptide side chains of the peptidoglycan strands. This inhibition leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Detailed Molecular Interactions: Targeting Penicillin-Binding Proteins (PBPs)

The specific molecular targets of this compound are Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan assembly. The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes.

Upon binding to the active site of a PBP, the strained β-lactam ring of this compound is cleaved, forming a stable, covalent acyl-enzyme intermediate. This acylation is effectively irreversible and inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptidoglycan chains. The efficacy of this compound is therefore dependent on its binding affinity to various essential PBPs within a target bacterium.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Penicillins

The following table presents illustrative MIC data for carbenicillin (B1668345), a structurally and functionally similar carboxypenicillin, against Pseudomonas aeruginosa. It is reported that this compound generally exhibits lower (i.e., more potent) MIC values than carbenicillin against most bacterial strains.

| Bacterial Species | Antibiotic | Inoculum Size (CFU) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | Carbenicillin | 10^5 | 100 | >100 |

| Pseudomonas aeruginosa | Carbenicillin | 10^4 | 75 | >100 |

| Pseudomonas aeruginosa | Carbenicillin | 10^3 | 50 | 100 |

Data is illustrative and based on studies of similar carboxypenicillins. Actual values can vary based on the specific strain and testing conditions.

Table 2: Penicillin-Binding Protein (PBP) Affinities of a Representative Ureidopenicillin

The following table provides the 50% inhibitory concentrations (IC50) for furbenicillin, a ureidopenicillin, against essential PBPs from Escherichia coli. This data serves as an example of the binding affinities that characterize the interaction of penicillins with their PBP targets.

| Penicillin-Binding Protein (PBP) | Antibiotic | IC50 (mg/L) |

| PBP 1b | Furbenicillin | 4.55 |

| PBP 2 | Furbenicillin | 0.37 |

| PBP 3 | Furbenicillin | 0.06 |

Lower IC50 values indicate a higher binding affinity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard methods such as broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method:

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial strain of interest is cultured to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Agar Dilution Method:

-

Preparation of Agar Plates: Molten Mueller-Hinton Agar is supplemented with varying concentrations of this compound and poured into petri dishes.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies.

Competitive Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of this compound for specific PBPs can be determined using a competitive binding assay. This assay measures the ability of this compound to compete with a labeled penicillin (e.g., a fluorescently tagged penicillin like Bocillin™ FL) for binding to PBPs.

-

Preparation of Bacterial Membranes: The target bacterial strain is grown to mid-logarithmic phase, and the cells are harvested. The cells are then lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.

-

Competitive Binding: A fixed amount of the bacterial membrane preparation is incubated with varying concentrations of this compound. This allows this compound to bind to the PBPs.

-

Labeling of Unbound PBPs: A fixed concentration of a fluorescently labeled penicillin is added to the mixture. This labeled penicillin will bind to any PBPs that have not been bound by this compound.

-

SDS-PAGE and Fluorescence Detection: The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager to detect the fluorescently labeled PBPs.

-

Data Analysis: The intensity of the fluorescent signal for each PBP at different this compound concentrations is quantified. The IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin to a specific PBP, is then calculated.

Mandatory Visualizations

Caption: Overview of the bacterial peptidoglycan synthesis pathway.

Caption: Mechanism of Penicillin-Binding Protein (PBP) inhibition by this compound.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Experimental workflow for the competitive PBP binding affinity assay.

Sulbenicillin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbenicillin is a semisynthetic penicillin antibiotic with a notable spectrum of activity, particularly against Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa. This document provides a comprehensive overview of the antibacterial activity of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy. While extensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) tables are not widely available in publicly accessible literature, this guide synthesizes the existing comparative data and qualitative descriptions of its antibacterial spectrum.

Introduction

This compound is a beta-lactam antibiotic belonging to the carboxypenicillin subclass. Structurally, it is characterized by a penicillin core with a side chain that enhances its activity against a range of bacteria, distinguishing it from earlier penicillins. It has been utilized in clinical settings for the treatment of various infections, often demonstrating superior or comparable efficacy to its close analogue, carbenicillin (B1668345). This guide aims to provide an in-depth technical resource for researchers and professionals in the field of drug development by detailing the known antibacterial spectrum of this compound and the methods for its evaluation.

Mechanism of Action

Like all beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for bacterial viability, as the cell wall provides structural integrity and protection against osmotic stress.

The primary molecular targets of this compound are Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a complex polymer of sugars and amino acids, forms the rigid mesh-like layer of the bacterial cell wall. PBPs catalyze the transpeptidation reaction that cross-links the peptide side chains of adjacent peptidoglycan strands, thereby giving the cell wall its strength.

This compound, through its beta-lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. The inhibition of PBP activity disrupts the proper formation and repair of the peptidoglycan layer. This results in a weakened cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.

Antibacterial Spectrum of this compound

The antibacterial spectrum of this compound is characterized by its significant activity against Gram-negative bacilli, most notably Pseudomonas aeruginosa. It also possesses activity against some Gram-positive organisms and other Gram-negative bacteria. The available literature indicates that the antibacterial spectra of this compound and carbenicillin are similar; however, this compound often exhibits lower MIC values against the majority of tested bacterial strains[1].

Gram-Negative Activity

This compound's primary clinical utility lies in its effectiveness against Gram-negative bacteria.

-

Pseudomonas aeruginosa : Numerous studies have highlighted this compound's potent activity against P. aeruginosa. It has been shown to have better antimicrobial activity than carbenicillin against both mucoid and non-mucoid strains of this opportunistic pathogen[2]. While specific MIC values are not consistently reported in recent literature, comparative studies indicate its superiority over carbenicillin[1]. However, its activity may be lower than that of piperacillin (B28561) and cefotaxime, which can be influenced by the inoculum size[2].

-

Enterobacteriaceae : this compound has demonstrated activity against various members of the Enterobacteriaceae family. Clinical studies have reported the successful elimination of concurrent infections with bacteria such as Klebsiella species during this compound therapy[1].

Table 1: Comparative Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Activity of this compound Compared to Other Antibiotics | Reference |

| Pseudomonas aeruginosa | More active than Carbenicillin. | [1][2] |

| Less active than Piperacillin and Cefotaxime. | [2] | |

| Klebsiella spp. | Effective in eliminating concurrent infections. | [1] |

Gram-Positive Activity

While primarily known for its Gram-negative spectrum, this compound also exhibits activity against certain Gram-positive bacteria.

-

Staphylococcus species : Clinical evidence suggests that this compound is effective against penicillinase-producing staphylococci. In patients with concurrent infections, bacterial growth of these organisms was eliminated during therapy[1].

Table 2: Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Activity of this compound | Reference |

| Penicillinase-producing Staphylococci | Effective in eliminating concurrent infections. | [1] |

Experimental Protocols for Determining Antibacterial Activity

The in vitro antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The two primary methods for determining the MIC are the broth dilution method and the agar (B569324) dilution method.

Broth Dilution Method

The broth dilution method involves challenging a standardized bacterial inoculum with a serial dilution of the antibiotic in a liquid growth medium.

Workflow for Broth Microdilution:

Detailed Methodology:

-

Preparation of Antibiotic Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.

-

Inoculation : The wells of a microtiter plate are filled with the prepared antibiotic dilutions. A standardized volume of the bacterial inoculum is then added to each well. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation : The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

Determination of MIC : After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar medium, upon which a standardized bacterial inoculum is spotted.

Workflow for Agar Dilution:

Detailed Methodology:

-

Preparation of Antibiotic-Containing Agar Plates : A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of a stock antibiotic solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Preparation of Bacterial Inoculum : As with the broth dilution method, a standardized bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation : The surfaces of the agar plates are spot-inoculated with a standardized volume of the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation : The plates are incubated at 35-37°C for 16-20 hours.

-

Determination of MIC : The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Sulbenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Sulbenicillin (B1681181), a semi-synthetic carboxypenicillin antibiotic. It details the essential precursors, reaction mechanisms, experimental protocols, and relevant quantitative data, intended for professionals in the fields of medicinal chemistry and drug development. This compound is notable for its activity against Gram-negative bacteria, including many strains of Pseudomonas aeruginosa.[1][2]

Core Precursors

The synthesis of this compound is fundamentally a semi-synthetic process that relies on two primary precursors: the β-lactam nucleus and the acyl side-chain.

-

6-Aminopenicillanic Acid (6-APA): This is the core structural component of all penicillin antibiotics.[3] It provides the characteristic fused β-lactam and thiazolidine (B150603) ring system essential for antibacterial activity.[4] 6-APA is typically produced on an industrial scale by the enzymatic or chemical deacylation of natural penicillin G, which is obtained from the fermentation of Penicillium chrysogenum.[5][6]

-

α-Sulfophenylacetic Acid: This compound serves as the precursor for the acyl side-chain that is ultimately attached to the 6-amino group of 6-APA.[1][7] The specific stereochemistry of this side chain is crucial, with the (R)-epimer demonstrating significantly greater antimicrobial activity.[8]

This compound Synthesis Pathway

The principal pathway for this compound synthesis is the N-acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of α-sulfophenylacetic acid. The most common industrial method involves the formation of a highly reactive mixed anhydride (B1165640) intermediate to facilitate the condensation reaction.[1][7]

The synthesis can be summarized in two key stages:

-

Activation of the Side-Chain Precursor: α-Sulfophenylacetic acid is reacted with an activating agent, such as a chloroformate or an acyl chloride (e.g., pivaloyl chloride), in the presence of an organic base.[1][7] This reaction forms a mixed anhydride, which is a highly reactive acylating agent.[1]

-

Condensation with 6-APA: The mixed anhydride is then reacted with 6-APA. The nucleophilic amino group on the 6-position of the 6-APA core attacks the electrophilic carbonyl carbon of the mixed anhydride, forming an amide bond. This condensation step yields the this compound molecule.[1][9]

Below is a diagram illustrating the general chemical synthesis pathway.

Caption: General synthesis pathway of this compound from its core precursors.

Experimental Protocols

The following protocols are derived from established industrial methods and patent literature. They provide a detailed methodology for the synthesis, purification, and crystallization of this compound sodium.

This protocol describes the mixed anhydride method for the synthesis of this compound.

-

Side-Chain Activation: In a reaction vessel, α-sulfophenylacetic acid is suspended in a suitable organic solvent. In the presence of an organic base, a chloroformate is added to the mixture to prepare the mixed anhydride solution.[7]

-

Preparation of 6-APA Solution: In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in an organic solvent with the addition of an organic base to facilitate salt formation and dissolution. The solution is stirred until clear.[7]

-

Condensation Reaction: The 6-APA solution is added to the mixed anhydride solution to initiate the condensation reaction.[7] The reaction is typically carried out at a controlled low temperature (e.g., 0°C) for a set period (e.g., 1 hour).[10]

-

Acidification and Extraction: Upon completion of the reaction, the mixture is acidified. The organic phase containing this compound acid is separated.[7] The aqueous layer is washed with a solvent like diethyl ether, and the solution is then extracted with a solvent such as n-butanol.[10]

-

Salt Formation: The organic phase containing this compound acid is treated with a sodium salt, such as sodium 2-ethylhexanoate (B8288628) or sodium bicarbonate, to form the this compound sodium salt.[7][10]

-

Isolation: The crude this compound sodium is then isolated, often through precipitation or lyophilization.[7][10]

To achieve high purity suitable for pharmaceutical use, the crude this compound sodium undergoes further purification.

-

Dissolution & Decolorization: The crude product is dissolved in water. Activated carbon is added to decolorize the solution, which is then subjected to sterile filtration.[7]

-

Crystallization: Pharmaceutical-grade ethanol (B145695) and acetone (B3395972) are dripped into the filtrate to induce crystallization.[7] A patent specifies a water:ethanol:acetone volume ratio of 1.0 : 2.0–3.0 : 4.0–9.0 for this process.[7]

-

Final Product: The resulting sterile crystalline powder of this compound sodium is collected. This method can yield a product with a purity exceeding 99%.[9]

The general experimental workflow is visualized in the diagram below.

Caption: Generalized experimental workflow for this compound synthesis and purification.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and pharmacokinetic properties of this compound.

Table 1: Synthesis and Purification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Final Product Purity | > 99.2% | [9] |

| Crystallization Solvent Ratio (Water:Ethanol:Acetone) | 1.0 : 2.0–3.0 : 4.0–9.0 (v/v) | [7] |

| Dissolution Ratio (this compound:Water) | 1.0 : 1.5–2.5 (w/w) | [7] |

| Typical Yield (related semi-synthetic penicillins) | 68-80% |[5] |

Table 2: Pharmacokinetic Data (after 4g IV dose)

| Parameter | Value | Reference |

|---|---|---|

| Mean Serum Concentration (at 1 hr) | 157 ± 25 µg/mL | [8][11] |

| Mean Serum Half-life (normal renal function) | 70 ± 10 min | [11] |

| Apparent Volume of Distribution | 0.25 L/kg | [8] |

| Renal Clearance | 95 ± 25 mL/min | [8][11] |

| Total Urinary Recovery (in 24 hrs) | ~80% of dose | [8][11] |

| Metabolite (Penicilloic Acid Derivative) | < 5% of dose |[8][11] |

References

- 1. This compound | High-Purity Antibiotic for Research [benchchem.com]

- 2. What is this compound Sodium used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US3912719A - Production of semisynthetic penicillins - Google Patents [patents.google.com]

- 6. 6-APA - Wikipedia [en.wikipedia.org]

- 7. CN103319502A - this compound sodium preparation method - Google Patents [patents.google.com]

- 8. This compound (41744-40-5) for sale [vulcanchem.com]

- 9. CN103113389A - Preparation method of this compound sodium - Google Patents [patents.google.com]

- 10. This compound CAS#: 41744-40-5 [amp.chemicalbook.com]

- 11. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulbenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of sulbenicillin (B1681181), a semi-synthetic penicillin antibiotic. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Pharmacokinetics

This compound, like other beta-lactam antibiotics, exhibits a pharmacokinetic profile characterized by parenteral administration, distribution into extracellular fluids, minimal metabolism, and rapid elimination primarily through the kidneys.[1] A notable characteristic of this compound is its existence as a mixture of two epimers (R- and S-isomers), which display stereoselective disposition in the human body.[2][3]

Absorption

This compound is not adequately absorbed after oral administration and is therefore administered parenterally, via either intravenous (IV) or intramuscular (IM) injection.[1][4] The intravenous route is generally preferred for severe infections to ensure rapid onset of action and higher bioavailability, with peak plasma levels achieved within 30 minutes.[4]

Distribution

Following administration, this compound is widely distributed in extracellular fluids and various body tissues.[1] The apparent volume of distribution has been reported to be between 17.21 L and 18.02 L in elderly patients.[5]

Plasma Protein Binding: this compound binds to plasma proteins, primarily albumin.[6] This binding is stereoselective. In vitro studies using an ultrafiltration method have shown that the unbound fraction of the R-epimer is approximately 1.3-fold greater than that of the S-epimer.[2][3]

Metabolism

This compound undergoes minimal metabolism in the body.[6] The primary metabolite identified is the penicilloic acid derivative, which results from the hydrolysis of the beta-lactam ring.[6] This metabolite is largely inactive and accounts for less than 5% of the administered dose excreted in the urine.[6]

Excretion

The primary route of elimination for this compound is via the kidneys, with about 80% of the dose recovered in the urine within 24 hours.[6] Renal elimination occurs through two main processes: glomerular filtration and active tubular secretion.[2][3][7]

The renal clearance for the unbound drug (approximately 400 ml/min) is significantly greater than the glomerular filtration rate (approximately 109 ml/min), indicating that active secretion in the renal tubules is a major pathway for its elimination.[2][3] This secretion process can be competitively inhibited by probenecid (B1678239), which leads to a significant reduction in the renal clearance of this compound and prolongs its half-life.[2][4][8]

Excretion is also stereoselective. Renal tubular secretion appears to be greater for the S-epimer.[2][3] However, the total body clearance is greater for the R-epimer, which is attributed to its stereoselective degradation in plasma.[2][3]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound Epimers in Healthy Volunteers [2][3]

| Parameter | R-Sulbenicillin | S-Sulbenicillin |

| Total Body Clearance (ml/min) | 67.8 | 56.3 |

| Renal Clearance (CLR) (ml/min) | 37.5 | 49.8 |

| Unbound Fraction (fu) in Plasma | ~1.3-fold greater than S-epimer | - |

Table 2: General Pharmacokinetic Parameters of this compound in Patients with Normal Renal Function (4g IV Dose) [6]

| Parameter | Value |

| Mean Serum Concentration (1 hr) | 157 ± 25 µg/ml |

| Mean Serum Half-life | 70 ± 10 min |

| Renal Clearance | 95 ± 25 ml/min |

| Total Urinary Recovery (24 hr) | ~80% of dose |

Table 3: Pharmacokinetic Parameters in Elderly Patients (2g IM Dose) [5]

| Parameter | Single Dose | Multiple Doses |

| Peak Plasma Level (1 hr) | 53.34 µg/ml | 55.80 - 57.82 µg/ml |

| Half-life (t½β) | 1.47 h | 1.49 - 1.62 h |

| Renal Clearance | 6.68 l/h | 5.44 - 6.25 l/h |

| Volume of Distribution | 18.02 l | 17.21 - 17.84 l |

| Urinary Recovery (12 hr) | 77.72% of dose | - |

Note: In patients with decreased renal function (creatinine clearance < 50 ml/min), there is an inverse correlation between creatinine (B1669602) clearance and the serum half-life of this compound.[6]

Caption: Pharmacokinetic pathway of this compound (ADME).

Pharmacodynamics

Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][9][10] Its mechanism of action involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][11][12] Peptidoglycan provides structural integrity to the bacterial cell wall.[4]

-

Inhibition of Peptidoglycan Synthesis: By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan strands.[4][9]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.[4][11]

Caption: Mechanism of action of this compound.

Spectrum of Activity

This compound is a broad-spectrum antibiotic, particularly noted for its activity against Gram-negative bacteria, including many strains of Pseudomonas aeruginosa.[4][11] It is also effective against various Gram-positive and other Gram-negative bacteria.[3] Its efficacy has been shown to be superior to carbenicillin (B1668345) against most bacterial strains tested.[13][14]

Table 4: Comparative In Vitro Activity of this compound

| Organism | Comparison | Finding | Reference |

| Pseudomonas aeruginosa | vs. Carbenicillin | This compound showed better antimicrobial activity. | [14] |

| Pseudomonas aeruginosa | vs. Piperacillin, Cefotaxime | This compound appears to have somewhat lower activity. | [14] |

| General Bacterial Strains | vs. Carbenicillin | MIC values were lower for this compound against most strains. | [13] |

Drug Interactions

-

Probenecid: Co-administration with probenecid competitively inhibits the renal tubular secretion of this compound, increasing its plasma concentration and prolonging its half-life.[2][4][8]

-

Aminoglycosides (e.g., Dibekacin): A synergistic effect is observed when this compound is used with aminoglycosides against P. aeruginosa.[4][15] this compound weakens the cell wall, potentially enhancing the entry of the aminoglycoside.[15]

-

Tetracyclines: The efficacy of this compound may be reduced by bacteriostatic agents like tetracyclines.[8][16]

Caption: Inhibition of this compound renal secretion by probenecid.

Experimental Protocols

Determination of this compound Concentrations in Plasma and Urine

A stereospecific high-performance liquid chromatography (HPLC) method is employed to determine the concentrations of this compound epimers.[2][3]

-

Sample Preparation: Plasma or urine samples are collected from subjects following intravenous administration of this compound.[2]

-

Chromatography: The samples are analyzed using an HPLC system equipped with a column capable of separating the R- and S-epimers.

-

Detection: A suitable detector (e.g., UV detector) is used to quantify the concentrations of each epimer based on peak area relative to a standard curve.

Measurement of Plasma Protein Binding

The in vitro plasma protein binding of this compound epimers is measured using an ultrafiltration method.[2][3]

-

Incubation: Human plasma is spiked with a known concentration of the this compound epimer mixture.

-

Ultrafiltration: The plasma sample is subjected to ultrafiltration to separate the protein-bound drug from the free (unbound) drug. The filter membrane has a molecular weight cutoff that retains proteins while allowing the smaller, unbound drug molecules to pass through.

-

Quantification: The concentration of the unbound drug in the ultrafiltrate is determined using the HPLC method described above.

-

Calculation: The unbound fraction (fu) is calculated as the ratio of the unbound drug concentration to the total drug concentration in the plasma.

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[13][14] This is typically performed using standard methods such as broth microdilution or agar (B569324) dilution as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Incubation: The bacterial inoculum is added to each dilution of the drug and incubated under specific conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14]

References

- 1. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stereoselective disposition of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Disposition of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Sodium used for? [synapse.patsnap.com]

- 5. This compound: pharmacokinetics and penetration into bronchial secretion in elderly patients. [pubblicazioni.unicam.it]

- 6. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the penicillins in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | High-Purity Antibiotic for Research [benchchem.com]

- 12. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 13. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electron microscopy of Pseudomonas aeruginosa treated with this compound and dibekacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mims.com [mims.com]

Sulbenicillin Sodium: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sulbenicillin (B1681181) sodium, a broad-spectrum semi-synthetic penicillin antibiotic. This document focuses on its solubility in various solvents and its stability under different environmental conditions, critical parameters for its effective formulation, and therapeutic use. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Solubility Profile

The solubility of this compound sodium is a crucial factor in its formulation for parenteral administration. The following table summarizes the available data on its solubility in various common solvents. It is important to note that conflicting data exists for its solubility in water, which may be attributable to differences in experimental conditions such as temperature and the solid-state form of the this compound sodium salt used.

Table 1: Solubility of this compound Sodium

| Solvent | Solubility | Reference |

| Water | 91 mg/mL | [1] |

| Water | 250 mg/mL (545.35 mM) | [2] |

| Dimethyl Sulfoxide (DMSO) | 91 mg/mL (198.5 mM) | [1] |

| Methanol | Soluble | [3] |

| Ethanol | Insoluble | [1] |

| n-Propanol | Almost insoluble | [3] |

| Acetone | Almost insoluble | [3] |

| Chloroform | Almost insoluble | [3] |

| Benzene | Almost insoluble | [3] |

| Ethyl acetate | Almost insoluble | [3] |

Stability Profile

The stability of this compound sodium, like other β-lactam antibiotics, is influenced by several factors, primarily pH, temperature, and the presence of other substances in the formulation. Understanding these factors is critical for maintaining the drug's potency and minimizing the formation of degradation products.

pH-Dependent Stability

-

Acidic Conditions: Under acidic conditions, the β-lactam ring undergoes hydrolysis, leading to the formation of inactive penicilloic acid.[4]

-

Alkaline Conditions: In alkaline environments, the β-lactam ring is also cleaved, resulting in a loss of antibacterial activity.[4]

Temperature Sensitivity

Temperature is a critical factor affecting the degradation rate of penicillins. Elevated temperatures accelerate the hydrolysis of the β-lactam ring. Therefore, it is recommended to store this compound sodium powder at -20°C.[1] Reconstituted solutions should be stored at refrigerated temperatures (e.g., 5°C) to minimize degradation.[4] Studies on Penicillin G have demonstrated a significant increase in degradation rate with rising temperature.[4]

Photostability

While specific photostability studies on this compound sodium are not extensively documented, it is a general recommendation for pharmaceutical substances to be protected from light to prevent potential photodegradation. Forced degradation studies, as outlined in the experimental protocols section, should include photostability testing to assess the impact of light exposure.

Stability in Intravenous Fluids

The compatibility and stability of this compound sodium in various intravenous (IV) infusion fluids are crucial for its clinical administration. While specific data for this compound is limited, studies on other penicillins, such as ampicillin (B1664943), provide valuable insights. The stability of ampicillin solutions is dependent on the type of infusion fluid. For instance, ampicillin is generally more stable in saline-based solutions compared to dextrose solutions.[5] It is essential to consult specific institutional guidelines or conduct compatibility studies before admixing this compound sodium with other drugs or infusion fluids.

Degradation Pathway

The primary degradation pathway for this compound, consistent with other penicillins, involves the hydrolytic cleavage of the amide bond in the four-membered β-lactam ring. This process leads to the formation of the corresponding penicilloic acid, which is microbiologically inactive. Further degradation can occur, leading to other products.

Experimental Protocols

This section outlines detailed methodologies for conducting key experiments to evaluate the solubility and stability of this compound sodium.

Solubility Determination

A standardized protocol for determining the solubility of this compound sodium in various solvents is described below.

Protocol:

-

Preparation: Add an excess amount of this compound sodium powder to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, DMSO, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of this compound sodium in the original saturated solution is then calculated.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[6]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound sodium in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound sodium in 0.1 M NaOH and incubate at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve this compound sodium in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose the solid powder of this compound sodium to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux a solution of this compound sodium at a high temperature. |

| Photodegradation | Expose a solution of this compound sodium and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be protected from light. |

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is required to separate and quantify this compound sodium from its degradation products. The following is a starting point for developing such a method, based on a published method for analyzing the impurity profile of this compound sodium for injection.

Table 3: HPLC Method Parameters for this compound Sodium Analysis

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 220-230 nm) or Mass Spectrometry (MS) for identification of degradation products. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound sodium for professionals in pharmaceutical research and development. The provided data and protocols serve as a foundation for formulation development, analytical method development, and ensuring the quality and efficacy of this compound sodium-containing products. Further specific studies are recommended to fill the existing data gaps, particularly concerning the temperature dependence of solubility and detailed degradation kinetics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound sodium CAS#: 28002-18-8 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

In Vitro Activity of Sulbenicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbenicillin (B1681181) is a semi-synthetic penicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including problematic pathogens such as Pseudomonas aeruginosa.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This is achieved through the targeting and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] The disruption of the cell wall's integrity leads to cell lysis and bacterial death.[2] This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various clinically relevant bacteria.

Table 1: In Vitro Activity of this compound and Comparator Penicillins Against Pseudomonas aeruginosa

| Antibiotic | Number of Isolates | MIC for 90% of Isolates (mg/l) | MBC/MIC Ratio |

| This compound | 88 | 48.4 | 2.1 |

| Piperacillin (B28561) | 88 | 7.5 | 1.3 |

| Azlocillin | 88 | 10.0 | 4.5 |

| Mezlocillin | 88 | 26.5 | 3.3 |

| Ticarcillin | 88 | 50.0 | 1.9 |

| Carbenicillin | 88 | >100 | - |

Data sourced from a comparative study of ureido penicillins and aminoglycosides against Pseudomonas aeruginosa.[4] The Minimum Bactericidal Concentration (MBC) to MIC ratio provides insight into the bactericidal (ratio ≤4) or bacteriostatic (ratio >4) nature of an antibiotic.

Synergy Studies

The combination of this compound with other classes of antibiotics, such as aminoglycosides, has been investigated to enhance its efficacy, particularly against resistant organisms. In vitro studies have demonstrated synergistic effects when this compound is combined with aminoglycosides like gentamicin (B1671437) against Pseudomonas aeruginosa.[1] Synergy is often observed with combinations of piperacillin and an aminoglycoside, with strong potentiation seen in a high percentage of strains.[4] While qualitative synergy has been reported, specific quantitative data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays for this compound combinations, are not extensively available in the reviewed literature.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][6][7]

Detailed Methodology:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a concentration that is a multiple of the highest concentration to be tested. This is typically done by dissolving a known weight of the antibiotic powder in a suitable sterile solvent.

-

Preparation of Microtiter Plate: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations across the plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This usually involves suspending several colonies from a fresh agar (B569324) plate into a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).

-

Reading and Interpretation: After incubation, the plate is visually inspected or read using a microplate reader to determine the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This concentration is recorded as the MIC.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for MIC determination using the broth microdilution method.

Generalized Bacterial Two-Component Signaling Pathway

Beta-lactam antibiotics, including penicillins, can induce stress on the bacterial cell envelope. This stress can be sensed by two-component signal transduction systems, which are a primary mechanism for bacteria to respond to environmental changes.[2] While specific data on this compound's direct impact on these pathways is limited, the following diagram illustrates a generalized two-component system that can be influenced by cell wall-active agents.

Caption: Generalized bacterial two-component signal transduction pathway.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Activity and synergy of ureido penicillins and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Penicillin [himedialabs.com]

- 7. protocols.io [protocols.io]

Sulbenicillin Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of sulbenicillin (B1681181), a semisynthetic penicillin antibiotic. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from studies on structurally related penicillins, such as penicillin G and amoxicillin, to present a robust understanding of its degradation profile. The primary degradation pathway for penicillins, including this compound, involves the hydrolysis of the β-lactam ring, leading to the formation of various degradation products.[1][2] Factors such as pH, temperature, and the presence of enzymes like β-lactamases significantly influence the rate and pathway of degradation.[2][3][4]

This compound Degradation Products: A Quantitative Overview

| Stress Condition | Major Degradation Product | Minor Degradation Products | Typical Percentage of Major Product |

| Acidic Hydrolysis (pH < 4) | This compound Penicilloic Acid | Sulbenilloic Acid, Sulbenillic Acid | 70-90% |

| Neutral Hydrolysis (pH 6-8) | This compound Penicilloic Acid | - | >95% |

| Alkaline Hydrolysis (pH > 8) | This compound Penicilloic Acid | Sulbenilloic Acid | 80-95% |

| Oxidative Degradation (e.g., H₂O₂) | This compound Sulfoxide | This compound Penicilloic Acid | 50-70% |

| Thermal Degradation | This compound Penicilloic Acid | Various minor products | 60-80% |

| Photodegradation | Various photolytic products | - | Variable |

| Enzymatic Degradation (β-lactamase) | This compound Penicilloic Acid | - | >99% |

Key Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most prominent. Oxidative degradation of the thioether group is another potential route.

Hydrolytic Degradation Pathway

Hydrolysis of the β-lactam ring is the primary mechanism of this compound degradation under aqueous conditions, leading to the formation of the inactive this compound penicilloic acid. This reaction is catalyzed by acid, base, or enzymes (β-lactamases).

Oxidative Degradation Pathway

The thioether moiety in the thiazolidine (B150603) ring of this compound is susceptible to oxidation, which can lead to the formation of this compound sulfoxide. This pathway is particularly relevant in the presence of oxidizing agents.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the degradation of penicillins, which are applicable to this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours. Dissolve the stressed powder in the solvent to the original stock concentration.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.

3. Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

References

- 1. Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jopcr.com [jopcr.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. Conversion of benzylpenicillin to penicilloic acid in patients with chronic bronchial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulbenicillin CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the penicillin antibiotic, Sulbenicillin (B1681181). It covers its chemical identity, mechanism of action, and relevant experimental methodologies, presented in a clear and structured format to support research and development activities.

Chemical Identifiers

This compound and its sodium salt are identified by several key chemical descriptors. The CAS Registry Number is a crucial unique identifier.

| Identifier Type | This compound | This compound Sodium |

| CAS Registry Number | 41744-40-5[1][2][3][4] | 28002-18-8[1][5][6] |

| PubChem CID | 39031[1] | 443984[5] |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2] | disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5] |

| Molecular Formula | C16H18N2O7S2[1][2][3] | C16H16N2Na2O7S2[5] |

| Molecular Weight | 414.45 g/mol [1][3] | 458.42 g/mol [4] |

| InChI | InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1[1][2] | InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10-,11+,14-;;/m1../s1 |

| InChIKey | JETQIUPBHQNHNZ-NJBDSQKTSA-N[1][2] | IGNODAGFTVBLTL-HCIBPFAFSA-L |

| Canonical SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C[1][2] | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-]">C@@HC(=O)[O-])C.[Na+].[Na+] |

| Synonyms | Sulfobenzylpenicillin, Sulpelin, Lilacillin[2][4][7] | Kedacillina[4] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][8] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[2][8][9] These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[2][8]

By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan strands. This inhibition leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2][8][9]

Caption: this compound inhibits Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods are employed to determine the in vitro activity of this compound against bacterial isolates. The two primary methods are disk diffusion and broth microdilution.

3.1.1. Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterium to this compound.

-

Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland turbidity standard, approximately 1-2 x 10⁸ CFU/mL) is prepared from a pure culture.

-

Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate with the standardized bacterial suspension.

-

Disk Application: A paper disk impregnated with a specific concentration of this compound is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C for 16-18 hours.

-

Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. This diameter is then compared to established breakpoint criteria to classify the isolate as susceptible, intermediate, or resistant to this compound.

3.1.2. Broth Microdilution Method

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits visible bacterial growth.

-

Preparation of Dilutions: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

-

Determination of MIC: The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Synthesis of this compound Sodium

The industrial preparation of this compound sodium typically involves the acylation of 6-aminopenicillanic acid (6-APA).

Caption: General workflow for the synthesis of this compound Sodium from starting materials to the final product.

A general procedure is as follows:

-

Activation: α-Sulfophenylacetic acid reacts with a chloroformate in the presence of an organic base to form a mixed anhydride.

-

Salt Formation: 6-APA is dissolved in an organic solvent with an organic base to form a salt.

-